3-Noradamantanecarboxylic acid

Cage Compounds Synthetic Chemistry Reactivity

Procure 3-Noradamantanecarboxylic acid for applications demanding its unique ring-contracted noradamantane structure. Its inherent C-C bond strain enables synthesis of 'Anti-Bredt' molecules. Differentiated genotoxicity profile makes it a critical tool for environmental toxicology studies. For R&D use, not for human/animal therapeutic or diagnostic use.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 16200-53-6
Cat. No. B095953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Noradamantanecarboxylic acid
CAS16200-53-6
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC3(C2)C(=O)O
InChIInChI=1S/C10H14O2/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2,(H,11,12)
InChIKeyRXUUYFUQAGICCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Noradamantanecarboxylic Acid: A Differentiated Cage-Carboxylic Acid Building Block for Advanced Synthesis


3-Noradamantanecarboxylic acid (CAS 16200-53-6) is a rigid, polycyclic carboxylic acid featuring a noradamantane cage structure [1]. This compound is distinguished from common adamantane analogs by a ring-contracted skeleton, which results in a significantly different C-C bond strain and reactivity profile [2]. It is a white to almost white crystalline powder with a reported melting point of 105-107 °C and a molecular formula of C₁₀H₁₄O₂ . It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals, functional materials, and as a precursor to 'anti-Bredt' strained molecules .

The Critical Differentiation of 3-Noradamantanecarboxylic Acid from Common Adamantane Analogs


In-class substitution with 1-adamantanecarboxylic acid or its common alkylated derivatives is not scientifically valid due to profound structural and reactivity differences. Unlike the highly symmetrical and relatively robust adamantane core, the noradamantane skeleton in 3-noradamantanecarboxylic acid possesses a ring-contracted structure that results in significantly different C-C bond strain, as supported by computational predictions [1]. This added strain paradoxically leads to diminished reactivity and makes selective oxidation and functionalization notoriously difficult, a stark contrast to adamantane [2]. These unique electronic and steric properties directly translate to differentiated biological outcomes, most notably a distinct genotoxicity profile observed in environmental toxicology studies [3].

Verifiable Differentiation of 3-Noradamantanecarboxylic Acid: A Quantitative Evidence Guide


Structural Impact on Reactivity: Comparing 3-Noradamantane vs. Adamantane Cores

The ring-contracted noradamantane core of the compound exhibits fundamentally different reactivity compared to its adamantane analog. The added C-C bond strain leads to diminished reactivity, making selective oxidation and functionalization of the cage 'notoriously difficult' [1].

Cage Compounds Synthetic Chemistry Reactivity

Differential Genotoxicity: In Vivo DNA Damage in Marine Mussels Compared to 1-Adamantane Carboxylic Acid

In a head-to-head in vivo study, 3-noradamantane carboxylic acid was shown to cause significant DNA damage in marine mussels, as assessed by the Comet assay. The study directly compared the compound to 1-adamantane carboxylic acid and 3,5-dimethyladamantane carboxylic acid at identical concentrations [1].

Environmental Toxicology Genotoxicity In Vivo Study

Validated Synthetic Route: Conversion to the Corresponding Acid Chloride

The compound has a validated, reproducible synthetic route for conversion to its acid chloride derivative, hexahydro-2,5-methano-pentalene-3a-carbonyl chloride. This transformation is a key step in the synthesis of more complex molecules, such as the adenosine A1 antagonist KW-3902 [1].

Synthetic Methodology Chemical Transformation Building Block

Precursor to 'Anti-Bredt' Strained Molecules: A Unique Application Space

3-Noradamantanecarboxylic acid is explicitly listed by a major chemical supplier as a building block for 'Anti-Bredt' strained molecules . This is a specialized application that leverages the inherent strain of the noradamantane core.

Strained Molecules Physical Organic Chemistry Materials Science

Defined Application Scenarios for 3-Noradamantanecarboxylic Acid Based on Verifiable Evidence


Advanced Building Block for 'Anti-Bredt' Strained Intermediates in Physical Organic Chemistry

Researchers in physical organic chemistry and materials science should procure 3-noradamantanecarboxylic acid specifically for the synthesis of 'Anti-Bredt' strained molecules, a unique application space not accessible with common adamantane analogs . The inherent C-C bond strain of the noradamantane core makes it the necessary and designated precursor for accessing these high-energy, non-classical intermediates [1].

A Differentiated Control or Test Compound in Environmental Genotoxicity Studies

Due to its distinct and quantifiably different genotoxicity profile compared to 1-adamantane carboxylic acid, 3-noradamantanecarboxylic acid is a valuable tool for environmental toxicology studies. It can be used as a differentiated control to probe structure-activity relationships or to assess the impact of specific diamondoid structures on aquatic life, as demonstrated by its use in marine mussel Comet assays [2].

Key Intermediate for the Synthesis of Noradamantane-Containing Pharmaceuticals (e.g., Adenosine Antagonists)

Medicinal chemists focused on exploring novel chemical space for adenosine receptor antagonists or other CNS-targeted therapeutics should consider this compound. Its validated conversion to the corresponding acid chloride provides a reliable synthetic entry point for incorporating the unique noradamantane cage into drug candidates like KW-3902, offering a differentiated pharmacophore compared to standard adamantane-based drugs [3].

A Challenging Substrate for Developing Novel C-H Functionalization and Oxidation Methodologies

Given the published difficulty in selectively oxidizing and functionalizing the noradamantane cage due to its diminished reactivity, 3-noradamantanecarboxylic acid serves as an ideal challenging substrate for methodology development [1]. Researchers aiming to push the boundaries of C-H activation or late-stage functionalization can use this compound to benchmark the robustness and selectivity of new catalytic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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